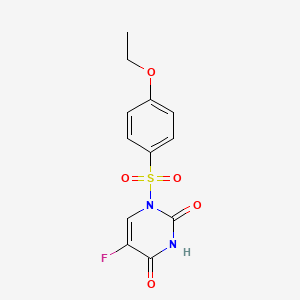
Uracil, N-((p-ethoxyphenyl)sulfonyl)-5-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Uracil, N-((p-ethoxyphenyl)sulfonyl)-5-fluoro-: is a synthetic organic compound that belongs to the class of fluorinated uracil derivatives. This compound is of significant interest in medicinal chemistry due to its potential applications in cancer treatment and other therapeutic areas. The presence of the fluorine atom and the sulfonyl group in its structure imparts unique chemical and biological properties, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uracil, N-((p-ethoxyphenyl)sulfonyl)-5-fluoro- typically involves multiple steps, starting from commercially available uracil. The key steps include the introduction of the fluorine atom at the 5-position of the uracil ring and the attachment of the p-ethoxyphenylsulfonyl group at the N-position. Common reagents used in these reactions include fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and sulfonylating agents like p-ethoxybenzenesulfonyl chloride. The reactions are usually carried out under controlled conditions, such as low temperatures and inert atmospheres, to ensure high yields and purity of the final product.
Industrial Production Methods: Industrial production of Uracil, N-((p-ethoxyphenyl)sulfonyl)-5-fluoro- follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Uracil, N-((p-ethoxyphenyl)sulfonyl)-5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under thermal conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
Uracil, N-((p-ethoxyphenyl)sulfonyl)-5-fluoro- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its interactions with biological macromolecules, such as DNA and proteins, and its potential as a biochemical probe.
Medicine: The compound is investigated for its anticancer properties, particularly its ability to inhibit thymidylate synthase, an enzyme involved in DNA synthesis. It is also explored for its potential use in antiviral and antibacterial therapies.
Industry: Uracil, N-((p-ethoxyphenyl)sulfonyl)-5-fluoro- is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Uracil, N-((p-ethoxyphenyl)sulfonyl)-5-fluoro- involves its interaction with specific molecular targets and pathways. The compound is known to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis and repair. By inhibiting this enzyme, the compound disrupts the synthesis of thymidine, a nucleotide required for DNA replication. This leads to the accumulation of DNA damage and ultimately induces cell death, particularly in rapidly dividing cancer cells. The presence of the fluorine atom enhances the compound’s binding affinity and specificity for thymidylate synthase, making it a potent inhibitor.
Comparison with Similar Compounds
Uracil, N-((p-ethoxyphenyl)sulfonyl)-5-fluoro- can be compared with other similar compounds, such as:
5-Fluorouracil: A widely used anticancer drug that also inhibits thymidylate synthase but lacks the p-ethoxyphenylsulfonyl group.
Tegafur: A prodrug of 5-fluorouracil that is metabolized in the body to release the active compound.
Capecitabine: Another prodrug of 5-fluorouracil that is designed for oral administration and is converted to the active drug in the body.
The uniqueness of Uracil, N-((p-ethoxyphenyl)sulfonyl)-5-fluoro- lies in its enhanced chemical stability and potentially improved pharmacokinetic properties due to the presence of the p-ethoxyphenylsulfonyl group. This modification may result in better bioavailability and reduced side effects compared to other fluorinated uracil derivatives.
Properties
CAS No. |
105411-88-9 |
|---|---|
Molecular Formula |
C12H11FN2O5S |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-5-fluoropyrimidine-2,4-dione |
InChI |
InChI=1S/C12H11FN2O5S/c1-2-20-8-3-5-9(6-4-8)21(18,19)15-7-10(13)11(16)14-12(15)17/h3-7H,2H2,1H3,(H,14,16,17) |
InChI Key |
JYXNKDQEQDBBMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C=C(C(=O)NC2=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(2-Methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-phenoxyphenyl)ethanone](/img/structure/B11568406.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B11568414.png)
![N-(4-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B11568419.png)
![7-(2-chlorophenyl)-2-{[2-(4-methoxyphenyl)ethyl]amino}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11568431.png)
![N-Tert-butyl-1-{N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}formamide](/img/structure/B11568436.png)
![2-(4-Fluorobenzyl)-1-(3-hydroxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11568439.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-3-[(4-chlorophenyl)sulfanyl]propanehydrazide](/img/structure/B11568452.png)
![8-butyl-N-(2-phenylethyl)-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,7,9,12,14,16-hexaen-13-amine](/img/structure/B11568453.png)
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4,5-dimethylphenol](/img/structure/B11568455.png)
![3-[5-(2-Ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-2-methoxy-6-(4-methoxyphenyl)pyridine](/img/structure/B11568456.png)
![1-[2-(4-fluorophenoxy)ethyl]-3-[2-(2-methoxyphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B11568458.png)
![4-Methyl-2'-(4-methylphenyl)-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11568464.png)
![N-({N'-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-2,2-diphenylacetamide](/img/structure/B11568473.png)
![N-(4-Chloro-2-methylphenyl)-2-[(dimethylsulfamoyl)(phenyl)amino]acetamide](/img/structure/B11568477.png)
